molecular formula C11H19BN2O2 B2612490 3,4-Dimethylpyrazole-5-boronic acid pinacol ester CAS No. 2368225-26-5

3,4-Dimethylpyrazole-5-boronic acid pinacol ester

Cat. No. B2612490
CAS RN: 2368225-26-5
M. Wt: 222.1
InChI Key: QILLAYFMFSNWPG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the reaction of 3,4-dimethylpyrazole with pinacol boronic acid. The pinacol ester group provides stability and solubility to the compound. The synthetic route typically includes boronate esterification using pinacol boronic acid and subsequent purification steps.


Molecular Structure Analysis

The molecular structure of 3,4-Dimethylpyrazole-5-boronic acid pinacol ester consists of a pyrazole ring with two methyl groups at positions 3 and 4, and a boronic acid group attached to the pyrazole nitrogen. The pinacol ester moiety enhances solubility and stability.


Chemical Reactions Analysis

This compound can participate in Suzuki–Miyaura cross-coupling reactions, which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions. In these reactions, oxidative addition occurs with electrophilic organic groups, while transmetalation occurs with nucleophilic organic groups, transferring from boron to palladium .


Physical And Chemical Properties Analysis

  • Melting Point : 163-168 °C (literature value)

Scientific Research Applications

Polymer Science and Materials Research

A facile strategy for synthesizing well-defined water-soluble boronic acid (co)polymers from stable boronic ester monomers has been developed. This approach utilizes the polymerization of 4-pinacolatoborylstyrene by reversible addition−fragmentation chain transfer (RAFT), yielding polymers that can form amphiphilic block copolymers in aqueous media. These materials show promise for various applications, including drug delivery systems and sensors (Cambre et al., 2007).

Synthesis and Catalysis

Spectroscopic studies on boronic acid pinacol esters, such as 9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester, have been conducted to understand their structural and electronic properties better. These studies aid in the development of new materials and catalysts for organic synthesis (Şaş et al., 2016).

An improved synthesis of boronic acid pinacol esters, such as 1-methyl-1H-pyrazole-4-boronic acid pinacol ester, has been described. This synthesis emphasizes the application in Suzuki couplings, highlighting the importance of these compounds in cross-coupling reactions (Mullens, 2009).

Analytical Chemistry

Strategies for analyzing highly reactive pinacolboronate esters are crucial for assessing the purity and stability of these compounds, which are widely used in Suzuki coupling reactions for the synthesis of complex molecules. The development of chromatographic methods to overcome analytical challenges presented by these reactive compounds is significant for quality control in pharmaceuticals and materials science (Zhong et al., 2012).

Mechanism of Action

The mechanism of action involves the transmetalation of the boron group from the pinacol ester to palladium, forming a new Pd–C bond. This process is essential for Suzuki–Miyaura coupling reactions, which join chemically differentiated fragments using a metal catalyst .

Safety and Hazards

  • Safety precautions include wearing appropriate personal protective equipment (dust mask, eyeshields, gloves) .

Future Directions

Research on the applications of 3,4-Dimethylpyrazole-5-boronic acid pinacol ester continues to explore its utility in various synthetic transformations, including the development of DNA-encoded chemical libraries and other innovative reactions .

properties

IUPAC Name

3,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19BN2O2/c1-7-8(2)13-14-9(7)12-15-10(3,4)11(5,6)16-12/h1-6H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILLAYFMFSNWPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NN2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19BN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethylpyrazole-5-boronic acid pinacol ester

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